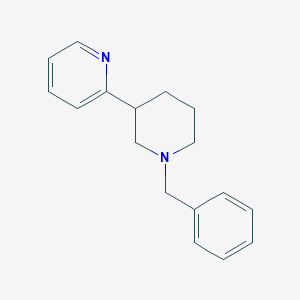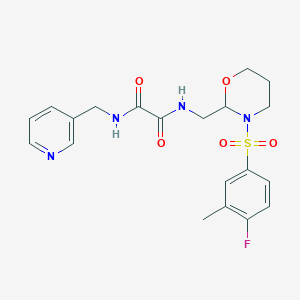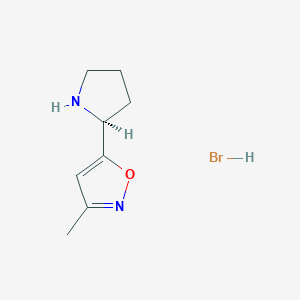![molecular formula C10H20N2 B2571060 2-Metil-2,9-diazaspiro[5.5]undecano CAS No. 933714-00-2](/img/structure/B2571060.png)
2-Metil-2,9-diazaspiro[5.5]undecano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H20N2 . It has a molecular weight of 168.28 .
Molecular Structure Analysis
The InChI code for “2-Methyl-2,9-diazaspiro[5.5]undecane” is1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Modulación del Receptor GABAA: El 2-Metil-2,9-diazaspiro[5.5]undecano se ha investigado como un antagonista competitivo para los receptores de ácido γ-aminobutírico tipo A (GABAA) . Estos receptores juegan un papel crucial en la inhibición neuronal, y modularlos puede tener implicaciones para la ansiedad, la epilepsia y otros trastornos neurológicos.
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is involved in protein folding and calcium signaling within cells . The compound acts as an activator of the ERSR, triggering a series of biochemical reactions aimed at restoring homeostasis within the endoplasmic reticulum .
Mode of Action
2-Methyl-2,9-diazaspiro[5.5]undecane interacts with its targets by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the ERSR pathway, which attempts to restore balance within the endoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-2,9-diazaspiro[5.5]undecane is the ERSR pathway . When this pathway is activated, it attempts to restore homeostasis within the endoplasmic reticulum by facilitating protein folding and regulating calcium signaling . If the stress is too severe and the cell fails to adapt, apoptosis (programmed cell death) is induced .
Pharmacokinetics
The ADME properties of 2-Methyl-2,9-diazaspiro[5The compound’s ability to deplete intracellular calcium stores suggests that it is able to penetrate cellular membranes and exert its effects intracellularly .
Result of Action
The activation of the ERSR pathway by 2-Methyl-2,9-diazaspiro[5.5]undecane results in a series of molecular and cellular effects. In particular, the compound has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Análisis Bioquímico
Biochemical Properties
It is known that compounds with a diazaspiro core have been found to interact with various enzymes and proteins .
Cellular Effects
In cellular models, 2-Methyl-2,9-diazaspiro[5.5]undecane has been found to induce the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .
Molecular Mechanism
It is believed to deplete intracellular Ca2+ stores, which can lead to apoptosis .
Propiedades
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJYKKRBBVADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933714-00-2 |
Source


|
| Record name | 2-methyl-2,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570979.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2570980.png)
![6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2570983.png)


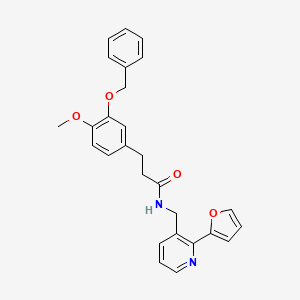
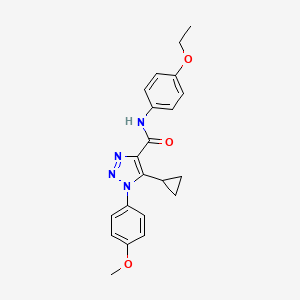
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)
